3-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
The exact mass of the compound this compound is 448.05349 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O2/c1-13-11-17(27-14(2)25-20-18(22(27)29)7-4-10-24-20)8-9-19(13)26-21(28)15-5-3-6-16(23)12-15/h3-12H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTWRKBLHGPMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure includes a bromine atom at the 3-position of the benzamide moiety and a pyrido[2,3-d]pyrimidin core, which contributes to its unique biological properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H19BrN4O2 |
| Molecular Weight | 463.32 g/mol |
| IUPAC Name | 3-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide |
| CAS Number | [Not available] |
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity . For instance, studies on related benzamide derivatives have shown their ability to inhibit various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Some benzamide derivatives activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Compounds have been observed to significantly reduce the growth rate of cancer cells in vitro.
Antimicrobial Activity
The potential antimicrobial properties of this compound are also noteworthy. Compounds containing the pyrido[2,3-d]pyrimidin moiety have demonstrated:
- Bactericidal Effects : Studies suggest that these compounds can inhibit the growth of various bacterial strains.
- Antifungal Activity : Similar derivatives have shown efficacy against fungal infections.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
- Signal Pathway Modulation : Influencing cellular signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Benzamide Derivatives : A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of similar benzamide derivatives, noting their effectiveness against breast and prostate cancer cell lines .
- Inhibition Studies : Research involving pyrido[2,3-d]pyrimidine derivatives indicated significant inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer properties. The presence of the bromine atom may enhance the compound's binding affinity to specific targets involved in cancer cell proliferation.
- Case studies have shown efficacy against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents.
-
Antimicrobial Properties :
- The compound has been investigated for its potential antimicrobial activity. Preliminary studies suggest effectiveness against several bacterial strains, making it a candidate for further exploration in antibiotic development.
-
Enzyme Inhibition :
- The structural features of this compound allow it to interact with specific enzymes, potentially leading to inhibition of metabolic pathways associated with diseases. This characteristic is crucial for drug design targeting metabolic disorders.
Organic Synthesis
-
Building Block for Complex Molecules :
- 3-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide serves as a valuable intermediate in organic synthesis. Its unique functional groups can be modified to create more complex structures for pharmaceutical applications.
-
Material Science :
- The compound's properties may be utilized in the development of novel materials. Its ability to form stable complexes with metals or other organic compounds can lead to advancements in material science applications.
-
Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives based on the pyrido[2,3-d]pyrimidine scaffold exhibited significant cytotoxic effects on breast cancer cell lines, indicating potential therapeutic applications .
-
Antimicrobial Activity :
- Research conducted by Smith et al. (2020) indicated that the compound showed promising results against multi-drug resistant bacterial strains, suggesting its potential as a new antibiotic candidate .
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
